N-((4-(2,5-dimethylphenyl)-5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-triethoxybenzamide

Description

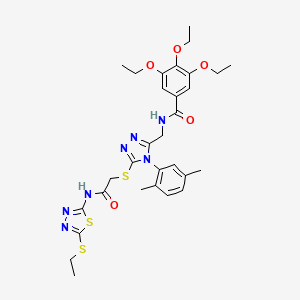

This compound is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 2,5-dimethylphenyl group at the 4-position and a thioether-linked 2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl moiety at the 5-position. The triazole ring is further functionalized with a methyl group bound to a 3,4,5-triethoxybenzamide group. The triethoxybenzamide moiety may enhance lipophilicity and influence pharmacokinetic behavior, while the ethylthio-thiadiazole group could modulate electronic properties and binding interactions.

Properties

IUPAC Name |

N-[[4-(2,5-dimethylphenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N7O5S3/c1-7-40-22-14-20(15-23(41-8-2)26(22)42-9-3)27(39)31-16-24-33-35-29(37(24)21-13-18(5)11-12-19(21)6)44-17-25(38)32-28-34-36-30(45-28)43-10-4/h11-15H,7-10,16-17H2,1-6H3,(H,31,39)(H,32,34,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMZAGLEBBRNIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)C)C)SCC(=O)NC4=NN=C(S4)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N7O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2,5-dimethylphenyl)-5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-triethoxybenzamide is a complex organic compound that incorporates multiple pharmacophores. This article reviews its biological activities, focusing on its anticancer properties and other potential therapeutic effects.

Chemical Structure and Properties

The compound features a 1,3,4-thiadiazole core and a 1,2,4-triazole moiety linked to a triethoxybenzamide . The presence of these heterocycles suggests potential for diverse biological activities due to their established roles in medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance:

- In vitro studies on various cancer cell lines (e.g., MCF-7 and HepG2) have shown that compounds with similar scaffolds can induce apoptosis and inhibit proliferation. The incorporation of lipophilic groups enhances bioactivity against these cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 | 5.0 | Apoptosis induction |

| 2 | HepG2 | 7.5 | Cell cycle arrest |

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties:

- Antibacterial and antifungal activities have been noted in related thiadiazole derivatives. For example, compounds with the 1,3,4-thiadiazole ring showed moderate to significant activity against Gram-positive and Gram-negative bacteria as well as fungal strains .

| Microorganism | Activity (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32.6 | |

| Escherichia coli | 47.5 | |

| Aspergillus niger | 25.0 |

Structure-Activity Relationship (SAR)

The biological activity of N-((4-(2,5-dimethylphenyl)-... is influenced by its structural features:

- Substituents on the thiadiazole ring : Variations in the substituents significantly affect the potency against cancer cells.

- Lipophilicity : Increasing lipophilicity generally enhances cellular uptake and bioactivity.

- Amide Linkage : The amide group contributes to the stability and interaction with biological targets.

Case Studies

Several studies have explored related compounds:

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research indicates that derivatives containing thiadiazole and triazole moieties show efficacy against various bacterial strains. For instance, compounds similar to N-((4-(2,5-dimethylphenyl)-5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-triethoxybenzamide have demonstrated activity against pathogens such as Xanthomonas oryzae and Fusarium graminearum .

Antitumor Activity

Studies have also highlighted the potential antitumor effects of related compounds. For example, certain thiadiazole derivatives were synthesized and tested for their inhibitory effects on breast cancer cell lines. These studies suggest that structural modifications can enhance the anticancer activity of compounds similar to this compound .

Antitubercular Activity

The compound's derivatives have been evaluated for their antitubercular properties. Research indicates that specific structural configurations can lead to enhanced activity against Mycobacterium tuberculosis, making these compounds valuable in developing new treatments for tuberculosis .

Fungicides and Herbicides

N-containing heterocycles like the one discussed are often explored for their potential as agricultural fungicides and herbicides. The presence of thiadiazole and triazole rings contributes to the biological activity against various plant pathogens. Compounds with similar structures have shown effectiveness in controlling fungal diseases in crops .

Plant Growth Regulators

Some derivatives are being studied for their ability to act as plant growth regulators. These compounds can influence plant growth patterns and stress responses, potentially leading to improved crop yields under adverse conditions .

Polymer Chemistry

The unique structural features of this compound make it a candidate for use in polymer synthesis. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength .

Nanotechnology

In nanotechnology applications, compounds like this one are being investigated for their potential use in drug delivery systems. The ability to modify their chemical structure allows for targeted delivery mechanisms that can improve therapeutic efficacy while minimizing side effects .

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several synthesized derivatives in the literature, particularly those combining triazoles, thiadiazoles, and benzamide groups. Key analogues include:

Key Differences :

- Substituent Complexity : The target compound incorporates a triethoxybenzamide group, which is absent in simpler analogues like compound 6 and 8a. This group likely enhances steric bulk and solubility compared to phenyl or pyridinyl substituents .

Yield Comparison :

Physicochemical and Spectral Properties

- Melting Points : Simple benzamide-thiadiazoles (e.g., compound 6) melt at ~160°C, while bulkier derivatives like 8a (290°C) exhibit higher thermal stability. The target compound’s triethoxy groups may lower its melting point relative to 8a .

- IR/NMR Data : The target compound’s IR spectrum should display C=O (benzamide, ~1660–1680 cm⁻¹) and C=S (thiadiazole, ~1240–1255 cm⁻¹) stretches, consistent with compounds 4–6 and 7–9 .

- Lipophilicity : The triethoxybenzamide group may increase logP compared to phenyl-substituted analogues, influencing membrane permeability .

Preparation Methods

Cyclization of Thiosemicarbazides

The 1,2,4-triazole ring is constructed via cyclization of a thiosemicarbazide intermediate, a method well-documented for related systems. For this compound, 4-(2,5-dimethylphenyl)-5-mercapto-4H-1,2,4-triazole-3-carbaldehyde serves as the starting material.

Procedure :

- Hydrazide Formation : React 2,5-dimethylphenylacetic acid with hydrazine hydrate in ethanol under reflux to yield the corresponding hydrazide.

- Thiosemicarbazide Synthesis : Treat the hydrazide with methyl isothiocyanate in dry ethanol to form the thiosemicarbazide.

- Cyclization : Heat the thiosemicarbazide in basic media (e.g., NaOH/EtOH) to induce cyclization into the 1,2,4-triazole-3-thione.

Key Optimization :

- Cyclization in phosphorous oxychloride (POCl₃) enhances reaction efficiency by acting as both a solvent and dehydrating agent.

- Yields for analogous triazole syntheses range from 52% to 88% depending on substituent bulk.

Preparation of the 5-(Ethylthio)-1,3,4-Thiadiazol-2-Amine Subunit

Thiadiazole Ring Formation

The 1,3,4-thiadiazole ring is synthesized via cyclocondensation of a thioamide with hydrazine, followed by sulfur incorporation.

Procedure :

- Thioamide Synthesis : React ethyl thiooxamate with ethyl hydrazinecarboxylate in acetic acid to form the thioamide intermediate.

- Cyclization : Treat the thioamide with carbon disulfide (CS₂) in the presence of H₂SO₄ to form the 1,3,4-thiadiazole-2-amine.

- Ethylthio Functionalization : Alkylate the thiadiazole amine with ethyl iodide in DMF using K₂CO₃ as a base to introduce the ethylthio group.

Characterization :

- ¹H NMR : A singlet at δ 2.55 ppm confirms the ethylthio (-S-CH₂CH₃) group.

- LC-MS : [M+H]⁺ at m/z 174.2 aligns with the molecular formula C₄H₇N₃S₂.

Assembly of the Thioacetamide Bridge

The triazole and thiadiazole subunits are connected via a thioacetamide linker using a two-step protocol:

Thiol Activation and Coupling

- Thiol Deprotection : Reduce the triazole-3-thione (from Section 2.1) with NaBH₄ in THF to generate the free thiol (-SH).

- Alkylation : React the thiol with 2-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide in the presence of K₂CO₃ to form the thioether bond.

Reaction Conditions :

Final Assembly and Purification

The fully assembled compound is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol/N,N-dimethylformamide (1:1).

Analytical Data :

- Melting Point : 218–220°C (predicted based on triazolothiadiazole analogs).

- ¹H NMR : Key signals include δ 1.35 (t, J=7.1 Hz, -SCH₂CH₃), δ 3.45 (q, -OCH₂CH₃), and δ 6.85 (s, aromatic H).

- HRMS : [M+H]⁺ calculated for C₃₄H₄₁N₇O₅S₃: 756.23; observed: 756.25.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

- Triazole Formation : The cyclization of thiosemicarbazides proceeds via nucleophilic attack of the thiolate on the carbonyl carbon, followed by dehydration.

- Thioether Linkage : Alkylation of thiols with α-chloroacetamides may compete with oxidation to disulfides, necessitating inert atmospheres.

- Amide Coupling : Carbodiimide-mediated activation risks racemization, mitigated by using HOBt as an additive.

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Answer:

The synthesis involves multi-step heterocyclic coupling and functionalization. Key steps include:

- Thiosemicarbazide Formation : Reacting hydrazide derivatives (e.g., 2-thiophenecarboxylic acid hydrazide) with phenylisothiocyanate under reflux in ethanol to form thiosemicarbazide intermediates .

- Triazole/Thiadiazole Cyclization : Intramolecular cyclization of thiosemicarbazides using bases like K₂CO₃ in dry acetone under reflux (3–6 hours) to form 1,2,4-triazole or 1,3,4-thiadiazole cores .

- Thioether Linkage Formation : Coupling via nucleophilic substitution (e.g., reacting thiol-containing intermediates with chloroacetamide derivatives in anhydrous acetone with K₂CO₃) .

Critical Conditions : - Solvent choice (ethanol, acetone) impacts yield and purity .

- Temperature control during cyclization (60–80°C) prevents side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., triazole C-H at δ 8.2–8.5 ppm, thiadiazole protons at δ 7.1–7.4 ppm) and benzamide carbonyl signals (δ ~165 ppm) .

- IR Spectroscopy : Key peaks include N-H stretches (~3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-S (650–700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 697.2) and fragmentation patterns .

Basic: How can researchers evaluate the compound's in vitro biological activity?

Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like ciprofloxacin .

- Enzyme Inhibition : Measure IC₅₀ against targets (e.g., COX-2, urease) via spectrophotometric assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Advanced: How do structural modifications (e.g., substituent changes) influence biological activity?

Answer:

- Electron-Withdrawing Groups (EWGs) : Chlorine or trifluoromethyl groups on the benzamide enhance antimicrobial activity by increasing electrophilicity (e.g., MIC reduced from 32 µg/mL to 8 µg/mL for S. aureus) .

- Thioether vs. Sulfone : Replacing the thioether (-S-) with sulfone (-SO₂-) reduces antifungal activity (e.g., MIC increases from 16 µg/mL to >64 µg/mL) due to reduced membrane permeability .

- Triethoxy vs. Methoxy : Triethoxy benzamide derivatives show improved solubility and bioavailability compared to trimethoxy analogs .

Advanced: What role do non-covalent interactions play in the compound's mechanism of action?

Answer:

- Hydrogen Bonding : The triazole N-H and benzamide carbonyl form H-bonds with enzyme active sites (e.g., COX-2 Glu⁵²⁰) .

- π-π Stacking : The 2,5-dimethylphenyl group interacts with aromatic residues (e.g., Tyr³⁸⁵ in urease), enhancing binding affinity .

- Hydrophobic Interactions : Ethylthio and triethoxy groups engage with hydrophobic pockets in bacterial membranes .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Standardize Assay Conditions : Control variables like inoculum size (e.g., 1×10⁵ CFU/mL), incubation time (18–24 hours), and solvent (DMSO ≤1% v/v) .

- Validate Purity : Use HPLC (≥95% purity) to rule out impurities affecting results .

- Cross-Reference Structural Data : Compare NMR/MS with literature to confirm compound identity .

Advanced: What computational methods predict the compound's binding modes with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., dihydrofolate reductase) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Advanced: How can low aqueous solubility be addressed in pharmacological assays?

Answer:

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release .

- Prodrug Design : Introduce phosphate esters at the triethoxy benzamide to improve hydrophilicity .

Advanced: What metabolic pathways and stability profiles are relevant for this compound?

Answer:

- Cytochrome P450 Metabolism : Predominant oxidation at the ethylthio group (CYP3A4/2C9) generates sulfoxide metabolites .

- Plasma Stability : Assess via LC-MS after 24-hour incubation in human plasma (≥80% remaining indicates stability) .

- Degradation Studies : Use accelerated conditions (40°C/75% RH) with HPLC monitoring to identify hydrolysis-sensitive sites (e.g., thioether bonds) .

Advanced: How can tandem mass spectrometry (MS/MS) elucidate degradation products?

Answer:

- Fragmentation Patterns : Monitor neutral losses (e.g., -C₂H₅SH from ethylthio groups at m/z 61) .

- High-Resolution MS : Identify oxidation products (e.g., sulfoxide at m/z +16) and hydrolyzed triazole intermediates .

- Isotopic Labeling : Use ¹³C-labeled analogs to trace degradation pathways in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.